molecular formula C11H13ClO3S B2619178 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride CAS No. 2287279-81-4

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride

Cat. No.: B2619178
CAS No.: 2287279-81-4
M. Wt: 260.73
InChI Key: AUYZABLHRWXAHI-XYPYZODXSA-N
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Description

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol This compound is characterized by a cyclobutane ring substituted with a benzyloxy group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane-1-sulfonyl chloride with benzyl alcohol under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzyloxy group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives.
  • Oxidation Reactions : The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.

Pharmaceutical Development

This compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its ability to form biologically active derivatives makes it a candidate for drug discovery efforts targeting various diseases .

Biological Studies

Research has shown that this compound interacts with biomolecules, potentially modulating biological pathways. Its reactivity with amino acids suggests applications in studying enzyme mechanisms and drug metabolism .

Antiviral Activity

In vitro studies indicate that this compound can inhibit HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. This inhibition points toward its potential development as an antiviral therapy .

Metabolic Studies

The compound has been utilized as a radiolabeled substrate for PET scans to investigate metabolic pathways in vivo. This application aids researchers in understanding the absorption, distribution, metabolism, and excretion of compounds within living organisms .

Drug Metabolism Model

The stereoisomer trans-3-(benzyloxy)cyclobutanol serves as a model system for studying drug metabolism in humans. Insights gained from its metabolic profile can inform the behavior of similar compounds within biological systems .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The benzyloxy group can be oxidized under appropriate conditions, resulting in the formation of benzaldehyde or benzoic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is unique due to the presence of both the benzyloxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .

Biological Activity

3-(Benzyloxy)cyclobutane-1-sulfonyl chloride is an organic compound characterized by a cyclobutane ring with a benzyloxy group and a sulfonyl chloride functional group. Its molecular formula is C₉H₉ClO₂S, and it serves as a versatile intermediate in organic synthesis, particularly in the formation of biologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Cyclobutane Ring : A four-membered ring structure that contributes to its reactivity.
  • Benzyloxy Group : An ether functional group that enhances solubility and reactivity with nucleophiles.
  • Sulfonyl Chloride Group : A reactive moiety that facilitates nucleophilic substitution reactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₉H₉ClO₂S
Cyclobutane StructureFour-membered ring
Functional GroupsBenzyloxy, Sulfonyl Chloride

The biological activity of this compound primarily involves its interaction with various nucleophiles such as amines and alcohols, leading to the formation of derivatives that exhibit diverse biological properties. The sulfonyl chloride group is particularly significant as it can react with amino acids and other biomolecules, potentially modulating biological pathways.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas, including:

  • Anticancer Activity : The compound's ability to modify proteins through covalent bonding may inhibit cancer cell proliferation.
  • Antibacterial Effects : Preliminary studies suggest potential antibacterial properties against common pathogens.
  • Anti-inflammatory Properties : By targeting specific enzymes involved in inflammatory pathways, it may help in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar sulfonamide derivatives. For instance:

  • Anticancer Studies : Research has shown that certain sulfonamide derivatives exhibit significant antiproliferative effects against human breast cancer cells (MCF-7). These findings suggest that this compound could be a candidate for further investigation in cancer therapy .
  • Antibacterial Activity : A study comparing various compounds indicated that derivatives containing sulfonyl groups have enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus. This positions this compound as a potential lead compound for developing new antibiotics .
  • Mechanistic Insights : The mechanism by which related compounds exert their effects often involves the inhibition of key enzymes or receptors associated with disease pathways. For example, some sulfonamide derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation .

Comparative Analysis

To better understand the uniqueness of this compound, we compare it with other structurally similar compounds.

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(Benzyloxy)cyclobutan-1-oneCyclobutane ring with a ketoneLacks sulfonyl chloride functionality
Cyclobutane-1-sulfonic acidCyclobutane with a sulfonic acid groupDoes not have a benzyloxy substituent
BenzylsulfonamideBenzene ring with a sulfonamide groupNo cyclobutane structure

Properties

IUPAC Name

3-phenylmethoxycyclobutane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-16(13,14)11-6-10(7-11)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYZABLHRWXAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303510-64-6
Record name 3-(benzyloxy)cyclobutane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

POCl3 (0.34 mL, 3.558 mmol) was added to a cooled solution of potassium 3-(benzyloxy)cyclobutane-1-sulfonate (0.5 g, 1.779 mmol) in dry DCM (10 mL) at 0° C. This was followed by the slow addition of diisopropyl ethyl amine (0.65 mL, 3.558 mmol) and stirred the resulting reaction mixture at 0° C. for 2 hours. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was extracted with DCM. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (8% ethyl acetate in hexane) afforded 0.15 g of the product (38% yield).
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Name
potassium 3-(benzyloxy)cyclobutane-1-sulfonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
38%

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